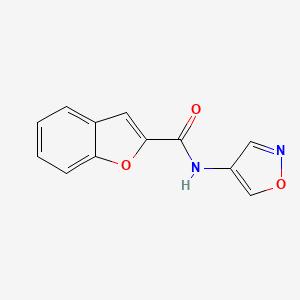

N-(isoxazol-4-yl)benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(14-9-6-13-16-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWALWKQVVVBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Isoxazol 4 Yl Benzofuran 2 Carboxamide Derivatives

Strategies for Benzofuran (B130515) Scaffold Construction

The benzofuran framework is a common structural motif in a plethora of biologically active compounds. rsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective methodologies. These strategies often involve the formation of the O-C2 bond as the final step in the ring closure. nih.gov

Acid-Catalyzed Cyclizations

Acid-catalyzed cyclization represents a fundamental approach to the construction of the benzofuran ring system. This method typically involves the intramolecular cyclization of suitable precursors, such as acetals, under acidic conditions. wuxiapptec.com For instance, the cyclization of an acetal (B89532) substrate can be catalyzed by polyphosphoric acid (PPA). wuxiapptec.com Mechanistically, the substrate is first protonated, followed by the elimination of an alcohol to form an oxonium ion. The aromatic ring then undergoes nucleophilic addition to this ion, leading to the cyclized product after a second elimination of alcohol. wuxiapptec.com

Brønsted acids have also been effectively employed in benzofuran synthesis. For example, triflic acid can mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores. nih.gov Similarly, acetic acid can catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov Lewis acids, such as boron trifluoride diethyl etherate and iron chloride, have also been utilized to promote intramolecular cyclization reactions, affording benzofuran scaffolds in good yields. nih.gov

A notable example involves the use of a rhodium(I)/Brønsted acid relay catalysis system for the tandem arylation-cyclization reaction between propargyl alcohols and ortho-hydroxylated arylboronic acids, providing a chemodivergent route to benzofurans. researchgate.net

Table 1: Examples of Acid-Catalyzed Benzofuran Synthesis

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| Polyphosphoric acid (PPA) | Acetal substrates | Benzofuran core | - |

| Triflic acid | Quinone imine ketals and dicarbonyl compounds | Substituted benzofurans | High |

| Acetic acid | Benzoquinones | Benzofuran derivatives | - |

| Boron trifluoride diethyl etherate | 2,4-diyn-1-ols and dicarbonyl compounds | Benzofuran derivatives | 75-91 |

| Rhodium(I)/Toluene sulfonic acid | Propargyl alcohols and aryl boronic acids | Benzofuran skeletons | High |

Carbonylative Cyclizations via Sonogashira Reactions

Palladium-catalyzed reactions are of paramount importance in the synthesis of benzofurans. acs.org The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool in this context. rsc.org When combined with a subsequent intramolecular cyclization, it provides an efficient route to 2-substituted benzofurans. organic-chemistry.org

A prominent strategy involves the Sonogashira coupling of terminal alkynes with iodophenols, catalyzed by a combination of palladium and copper catalysts, followed by intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org The use of a co-catalyst like copper iodide is often crucial for the success of these reactions. acs.org Furthermore, palladium-catalyzed carbonylative Sonogashira coupling of aliphatic alkynes with aryl thianthrenium salts has been developed for the synthesis of alkynones, which can be precursors to furanones. nih.gov

Heck-Type Cyclizations

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, provides another versatile pathway to benzofuran derivatives. acs.org Intramolecular Heck reactions can be employed to facilitate the cyclization process. nih.govacs.org For instance, an oxidative addition followed by cyclization via an intramolecular Heck reaction can be a key step in the synthesis of benzofuran scaffolds. nih.govacs.org

A direct arylation and ring closure of benzofurans for the synthesis of more complex structures can be achieved through a Heck-type oxyarylation mechanism. acs.org This method is operationally simple and tolerates a wide range of derivatives. acs.org Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, represent a C-H activation approach that eliminates the need for pre-halogenated arenes. pitt.edu

Table 2: Comparison of Heck-Type Cyclization Strategies

| Method | Key Features | Starting Materials | Catalyst System |

| Intramolecular Heck Reaction | Oxidative addition followed by cyclization | Alkenes and aryl halides | Palladium-based |

| Heck-Type Oxyarylation | Direct arylation and ring closure | Benzofurans and aryl iodides | Pd(OAc)₂, Ag₂O |

| Intramolecular Fujiwara-Moritani Arylation | C-H activation of arenes, no pre-halogenation needed | Arenes with unactivated olefins | Catalytic Palladium |

Photocyclizations and Radical Cyclizations

Radical cyclization cascade reactions offer a modern and efficient approach to constructing complex benzofuran derivatives. rsc.orgnih.gov These reactions can be initiated by a single-electron transfer (SET) process. For example, the SET from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization that is followed by an intermolecular radical-radical coupling, leading to the formation of complex benzofurylethylamine derivatives. nih.govresearchgate.net

Visible-light-mediated cyclization has also been employed to synthesize carbonyl and hydroxyl group-substituted benzofurans from 1,6-enynes and bromomalonates, often without the need for a photocatalyst, oxidant, or transition metal. nih.gov

Transition-Metal Catalyzed Transformations

Transition metals play a pivotal role in a wide array of synthetic transformations leading to the benzofuran nucleus. nih.govacs.orgrsc.org Catalytic systems involving copper, palladium, nickel, and rhodium have been extensively reported. nih.govacs.org

Copper-Catalyzed Synthesis: Copper and its salts are effective catalysts for benzofuran synthesis. For example, copper iodide can catalyze the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents. acs.org

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for various C-C and C-O bond-forming reactions in benzofuran synthesis, including Sonogashira and Heck reactions as previously discussed. nih.govacs.org Palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. acs.org

Nickel-Catalyzed Synthesis: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.govacs.org

Rhodium-Catalyzed Synthesis: Rhodium-mediated catalysis, such as the relay rhodium-mediated arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, has been developed for the generation of benzofuran skeletons. nih.govacs.org

Approaches for Isoxazole (B147169) Moiety Synthesis

The isoxazole ring is a five-membered heterocycle that is a key component of many biologically active compounds. mdpi.comrsc.orgresearchgate.net Its synthesis can be achieved through various methods, with the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes being a major route. acs.org

A common approach involves the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. acs.org For the synthesis of 3-aminoisoxazoles, β-ketonitriles can be treated with hydroxylamine. nih.gov Another method involves the one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine. nih.gov

The synthesis of 3,5-disubstituted isoxazoles can be achieved in a one-pot reaction from substituted aldoximes and alkynes using reagents like tert-butyl nitrite (B80452) or isoamyl nitrite. ijpca.org Furthermore, a highly regioselective method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine. nih.gov

For the specific N-(isoxazol-4-yl)amide linkage, the synthesis would likely involve the coupling of a benzofuran-2-carboxylic acid derivative with a 4-aminoisoxazole (B111107). The synthesis of the requisite 4-aminoisoxazole can be a critical step. While various methods exist for substituted isoxazoles, the direct synthesis of 4-amino derivatives can be challenging. Alternative strategies might involve the synthesis of a 4-nitro or 4-azido isoxazole followed by reduction.

The final amide bond formation between the benzofuran-2-carboxylic acid and the 4-aminoisoxazole moiety is typically achieved using standard peptide coupling reagents. nih.gov

Table 3: Selected Methods for Isoxazole Synthesis

| Method | Starting Materials | Product Type | Key Reagents/Conditions |

| 1,3-Dipolar Cycloaddition | Nitrile oxides and alkynes/alkenes | Substituted isoxazoles | - |

| Reaction with Hydroxylamine | 1,3-Diketones or α,β-unsaturated ketones | Substituted isoxazoles | Hydroxylamine |

| From β-Ketonitriles | β-Ketonitriles | 3-Aminoisoxazoles | Hydroxylamine |

| One-pot, Three-component Coupling | β-Oxo dithioesters, amines | 5-Substituted 3-aminoisoxazoles | Hydroxylamine |

| From Aldoximes and Alkynes | Substituted aldoximes and alkynes | 3,5-Disubstituted isoxazoles | tert-Butyl nitrite or isoamyl nitrite |

1,3-Dipolar Cycloaddition Reactions

The construction of the isoxazole ring is frequently achieved through 1,3-dipolar cycloaddition, a powerful and versatile method for forming five-membered heterocycles. nih.govresearchgate.net This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or alkene, to yield an isoxazole or isoxazoline (B3343090), respectively. researchgate.netnih.gov

In the context of synthesizing precursors for N-(isoxazol-4-yl)benzofuran-2-carboxamide, a common strategy involves the reaction between a nitrile oxide and a suitable alkyne. Nitrile oxides are often generated from aldoximes through oxidation with agents like chloramine-T or from hydroximoyl chlorides via dehydrohalogenation with a base. nih.govresearchgate.net The choice of precursors dictates the substitution pattern on the final isoxazole ring. For instance, the reaction of a terminal alkyne with a nitrile oxide generated from a hydroximoyl chloride is a standard route to access 3,5-disubstituted isoxazoles. nih.gov

Key features of this methodology include:

High Regioselectivity: The reaction often proceeds with a high degree of control over the orientation of the dipole and dipolarophile, leading to a specific regioisomer.

Mild Reaction Conditions: Many 1,3-dipolar cycloadditions can be performed under mild conditions, preserving sensitive functional groups elsewhere in the molecule. nih.gov

Versatility: A wide range of alkynes and nitrile oxide precursors can be used, allowing for the synthesis of a diverse library of isoxazole derivatives. mdpi.comedu.krd

The general scheme for this reaction is the cycloaddition of a nitrile oxide with an alkyne. This method provides a direct route to the isoxazole core, which can then be further functionalized or used in subsequent coupling reactions. researchgate.net

Reactions Involving Hydroxylamine Hydrochloride

A classical and widely utilized method for synthesizing the isoxazole ring involves the condensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine hydrochloride. zenodo.orgnih.gov This approach is particularly valuable for creating a variety of substituted isoxazoles. researchgate.net

The synthesis proceeds by reacting the precursor with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate or potassium hydroxide. researchgate.netresearchgate.net The reaction of a 1,3-diketone with hydroxylamine provides a direct pathway to 3,5-disubstituted isoxazoles. zenodo.org Alternatively, when an α,β-unsaturated ketone is used as the starting material, the reaction typically yields an isoxazoline intermediate, which may then be oxidized to the corresponding isoxazole.

This method has been successfully applied to the synthesis of various isoxazole-containing compounds. The reaction conditions are generally straightforward, making it a practical choice for large-scale synthesis.

| Precursor Type | Reagents | Product | Reference(s) |

| 1,3-Dicarbonyl Compound | Hydroxylamine Hydrochloride, Base | Substituted Isoxazole | zenodo.org |

| α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride, Base | Isoxazoline/Isoxazole | researchgate.netresearchgate.net |

| Propargylic N-hydroxycarbamates | Platinum Catalyst | Substituted Isoxazole | nih.gov |

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has revolutionized many areas of organic synthesis, offering significant advantages over conventional heating methods. eurekaselect.com In the synthesis of isoxazole and benzofuran derivatives, microwave-assisted routes lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles. nveo.orgabap.co.innveo.org

Microwave-assisted synthesis is particularly effective for reactions that are slow under conventional heating, such as the formation of heterocyclic rings. zenodo.orgnveo.org For example, the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride, which can take several hours using a conventional reflux setup, can often be completed in a matter of minutes under microwave irradiation, with yields improving from 58-69% to 67-82%. researchgate.net This rapid and uniform heating is a result of the direct coupling of microwave energy with the polar molecules in the reaction mixture. abap.co.in

Benefits of Microwave-Assisted Synthesis:

Accelerated Reaction Rates: Reactions are often completed in minutes instead of hours. researchgate.netnih.gov

Higher Yields: Improved energy transfer can lead to more efficient conversion of reactants to products. nveo.orgabap.co.in

Enhanced Purity: The reduction in reaction time can minimize the formation of byproducts from decomposition or side reactions. researchgate.net

Green Chemistry: This technique often requires less solvent and energy, aligning with the principles of green chemistry. abap.co.in

Both the formation of the isoxazole ring and the subsequent amide bond formation can benefit from this technology, making it a powerful tool for the efficient synthesis of this compound derivatives. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |

| Isoxazole synthesis from chalcones | 6-8 hours | 6-10 minutes | Significant | researchgate.net |

| Synthesis of chromen-4-ones | N/A | 2.5 minutes | N/A | zenodo.org |

| Synthesis of triazole derivatives | N/A | 31-68 seconds | High Yield | nih.gov |

Amide Bond Formation and Derivatization Strategies

The crucial step in synthesizing the target molecule is the formation of the amide bond between the benzofuran-2-carboxylic acid moiety and a 4-aminoisoxazole derivative. This transformation is central to creating the final this compound structure and is typically achieved using standard peptide coupling protocols or through derivatization strategies like transamidation.

Transamidation Reactions

Transamidation offers a powerful method for diversifying carboxamide structures. A particularly effective, two-step protocol has been developed for benzofuran-2-carboxamides that utilizes an 8-aminoquinoline (B160924) (8-AQ) moiety as a directing group and a handle for subsequent transformation. chemrxiv.orgnih.govnih.gov

The process involves:

Boc Activation: The starting 8-AQ amide is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This converts the amide into a more reactive N-acyl-Boc-carbamate intermediate. nih.gov

Aminolysis: The activated carbamate (B1207046) is then reacted with a primary or secondary amine nucleophile (such as 4-aminoisoxazole). This step efficiently displaces the 8-AQ group to form the desired new amide bond, often at mild temperatures and without the need for an additional catalyst. chemrxiv.orgnih.gov

This strategy is highly modular, allowing a core benzofuran structure to be readily coupled with various amines, providing a streamlined route to a library of derivatives. chemrxiv.orgnih.gov The initial 8-AQ amide can be prepared by coupling benzofuran-2-carboxylic acid with 8-aminoquinoline using standard coupling agents. chemrxiv.org

Coupling Reagents and Conditions

The direct formation of the amide bond from benzofuran-2-carboxylic acid and 4-aminoisoxazole is the most common approach. This requires the activation of the carboxylic acid, which is accomplished using a wide variety of coupling reagents. The choice of reagent and conditions can influence the reaction's efficiency, yield, and the preservation of stereochemical integrity if chiral centers are present.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. nih.govnih.gov Other highly effective reagents include phosphonium (B103445) salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. chemrxiv.orgpeptide.com

The general procedure involves dissolving the carboxylic acid, amine, and coupling reagent in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov

| Coupling Reagent | Additive(s) | Typical Solvent | Key Features | Reference(s) |

| EDC | DMAP | DCM | Widely used, good for forming the amide bond directly. | nih.gov |

| HATU | DIPEA | DCM | Highly efficient, used for installing the 8-AQ auxiliary. | chemrxiv.orgsemanticscholar.org |

| DCC | DMAP | DCM | Classical reagent, forms a urea (B33335) byproduct. | nih.gov |

| PyBOP | N/A | N/A | Effective for coupling N-methyl amino acids. | peptide.com |

Purification and Isolation Techniques in Synthetic Organic Chemistry

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The isolation of this compound derivatives relies on standard techniques in synthetic organic chemistry, with the choice of method depending on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is the most common purification method. The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system of appropriate polarity (e.g., n-hexane:ethyl acetate or DCM:ethyl acetate). nih.gov Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: If the synthesized compound is a stable solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility between the desired product and impurities at different temperatures.

Extraction: Both aqueous workups and specialized extraction techniques are crucial. After the reaction, the mixture is often diluted and washed with acidic, basic, or neutral aqueous solutions to remove soluble reagents and byproducts. nih.gov For products with poor solubility that are difficult to separate from solid byproducts (like silver salts from C-H activation reactions), Soxhlet extraction can be employed. chemrxiv.orgmdpi.com In this method, the crude solid is continuously washed with a refluxing solvent, allowing the soluble product to be extracted and collected, leaving insoluble impurities behind. nih.govmdpi.com

The final purity of the isolated compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituents on Biological Potency and Selectivity

The introduction of various substituents onto the benzofuran (B130515) or isoxazole (B147169) rings has been shown to significantly modulate the biological activity of these compounds.

The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran scaffold is a common strategy that has been shown to increase anticancer activities. nih.gov The hydrophobic and electron-donating characteristics of halogens are thought to enhance the cytotoxic properties of these derivatives. nih.gov Research indicates that the position of the halogen is crucial, with substitutions at the para position of an N-phenyl ring often leading to maximum activity. nih.gov For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1), which subsequently led to the creation of apoptotic anticancer derivatives. nih.gov

| Compound Base | Halogen Substitution | Key Finding | Reference |

|---|---|---|---|

| Benzofuran | Chlorine, Bromine, Fluorine | Generally results in a significant increase in anticancer activities. | nih.gov |

| N-phenyl ring of benzofuran | Halogen at para position | Associated with maximum cytotoxic activities. | nih.gov |

| 5-chlorobenzofuran-2-carboxamides | Chlorine at C-5 | Act as allosteric modulators of CB1 receptors and serve as a basis for anticancer agents. | nih.gov |

| Benzofuran ring | 2,4-dichloro substitution | Enhances antimicrobial activity. | rsc.org |

Substituting or adding aromatic and heteroaromatic rings to the core structure is a key design principle. SAR studies have found that substitutions at the C-2 position of the benzofuran ring, often with heterocyclic rings, are crucial for cytotoxic activity. nih.gov For example, replacing an aryl ring with a heteroaromatic ring like 2,6-dimethylpyridine (B142122) or 4,5-dimethylthiophene has been shown to be more beneficial for anticancer activity. nih.gov Furthermore, palladium-catalyzed reactions have been effectively used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, demonstrating the modularity of this approach for creating diverse derivatives. chemrxiv.orgdiva-portal.org

| Core Scaffold | Substitution Position | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|---|

| Benzofuran | C-2 | Heterocyclic rings | Crucial for cytotoxic activity. | nih.gov |

| Benzofuran | - | Replacement of aryl ring with 2,6-dimethylpyridine or 4,5-dimethylthiophene | Enhanced anticancer activity. | nih.gov |

| Benzofuran | C-3 | Aryl and heteroaryl groups (e.g., thiophene, chromone) | High-efficiency installation possible, allowing for diverse structures. | chemrxiv.orgsemanticscholar.org |

The incorporation of alkyl and hydrophilic groups can significantly alter the physicochemical properties and biological activity of benzofuran derivatives. For instance, the addition of hydrophilic groups containing heteroatoms, such as piperidine, to the benzofuran ring has been shown to improve the compound's physicochemical properties. nih.gov In one study, a derivative with a 3-methyl group and a piperidine-containing side chain emerged as a promising candidate with significant antiproliferative activity and selective inhibition of the HIF-1 pathway. nih.gov Similarly, SAR analysis revealed that an N-phenethyl carboxamide group enhances antiproliferative activity, which is further boosted by a morpholinyl substitution at the para position of the N-phenethyl ring. nih.gov

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation and flexibility of N-(isoxazol-4-yl)benzofuran-2-carboxamide and its analogues are critical determinants of their interaction with biological targets. The spatial arrangement of the benzofuran and isoxazole rings, along with the carboxamide linker, dictates the molecule's ability to fit into the binding pocket of a receptor or enzyme. The flexibility of the molecule, particularly around the amide bond, allows it to adopt different conformations, which can be crucial for binding affinity and selectivity. Computational studies and spectroscopic methods are often employed to understand the preferred conformations and the energy barriers between them, providing insights that guide the design of more rigid or flexible analogues with improved biological profiles.

Bioisosteric Replacements and Scaffold Hop Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize drug-like properties. nih.govnih.gov Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve potency, reduce side effects, or alter metabolic stability while retaining the desired biological activity. nih.govscispace.com Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a structurally different one, with the goal of identifying novel chemical series that maintain the original biological activity but possess improved properties or offer new patent opportunities. nih.govuniroma1.it These techniques are instrumental in navigating chemical space and overcoming limitations of an initial lead compound, such as poor pharmacokinetics or synthetic inaccessibility. researchgate.net

Development of Analogues and Hybrid Compounds

The development of analogues and hybrid compounds based on the this compound scaffold is a testament to its therapeutic potential. nih.govmdpi.com Analogues are created by making systematic modifications to the parent structure, such as those detailed in the sections on halogenation and other substitutions, to fine-tune its activity. chemrxiv.orgmdpi.com Hybrid compounds are synthesized by combining the benzofuran-isoxazole core with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activities. nih.gov For example, hybrid molecules have been created by fusing the benzofuran scaffold with other prominent heterocyclic systems like imidazole, quinazolinone, chalcone, triazole, and piperazine, resulting in potent cytotoxic agents. nih.gov This strategy has led to the discovery of novel compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data for the compound This compound corresponding to the biological activities outlined in your request.

While extensive research exists for broader classes of related compounds, such as isoxazole derivatives and benzofuran-carboxamides, the specific data required to populate the requested article sections for "this compound" is not present in the search results.

Therefore, it is not possible to generate the article with the specified focus and strict adherence to the provided outline. Information regarding its potential:

In vitro cytotoxicity on cancer cell lines (HeLa, A549, MCF-7, HepG2)

Induction of cell cycle arrest and apoptosis

Inhibition of key cancer-related targets (HIF-1, STAT3, PLK1-PBD, VEGFR-2, GSK-3β, HDAC1)

Modulation of oxidative stress in cancer models

Anti-inflammatory and antioxidant activities (inhibition of 5-LOX, COX-2)

...is not available for this specific molecule. The instructions to focus solely on "this compound" and not introduce information outside the explicit scope prevents the inclusion of data from related but structurally different compounds.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Anti-inflammatory and Antioxidant Activities

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of compounds containing the benzofuran-2-carboxamide (B1298429) scaffold has been evaluated through various in vitro cell-free bioassays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity test. nih.gov In one study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and assessed for their ability to scavenge free radicals. nih.govresearchgate.net Among the tested compounds, one derivative featuring a hydroxyl substitution on the phenyl ring demonstrated notable activity, accounting for a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov This suggests that the substitution pattern on the benzofuran (B130515) and phenyl moieties plays a crucial role in the antioxidant capacity of these molecules. nih.govresearchgate.net

Similarly, research into fluorophenyl-isoxazole-carboxamide derivatives has shown potent free radical scavenging activity, in some cases superior to the standard antioxidant, Trolox. nih.govresearchgate.net Specific derivatives exhibited high antioxidant potency with IC₅₀ values as low as 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, compared to Trolox's IC₅₀ of 3.10 ± 0.92 µg/ml. nih.gov These findings highlight the significant contribution of the isoxazole-carboxamide structure to antioxidant effects. nih.govresearchgate.net The mechanism is generally attributed to the compound's ability to donate a hydrogen atom, which neutralizes the DPPH free radical. nih.gov

Table 1: DPPH Radical Scavenging Activity of Related Carboxamide Derivatives

| Compound Class | Specific Derivative/Substitution | Activity Measurement | Result |

|---|---|---|---|

| 7-methoxy-N-(phenyl)benzofuran-2-carboxamide | -OH at R3 position | % Inhibition @ 100 μM | 23.5% nih.gov |

| Fluorophenyl-isoxazole-carboxamide | Compound 2a | IC₅₀ (µg/ml) | 0.45 ± 0.21 nih.gov |

| Fluorophenyl-isoxazole-carboxamide | Compound 2c | IC₅₀ (µg/ml) | 0.47 ± 0.33 nih.gov |

| Standard | Trolox | IC₅₀ (µg/ml) | 3.10 ± 0.92 nih.gov |

Anti-nociceptive Studies

The analgesic potential of isoxazole (B147169) carboxamide derivatives has been a subject of investigation, with studies exploring their effects in various animal models of pain. researchgate.netnih.gov Research on novel 3-substituted-isoxazole-4-carboxamide derivatives indicated that these compounds generally exhibit low to moderate analgesic activity. researchgate.net However, certain substitutions can significantly enhance this activity; a derivative featuring a methoxy (B1213986) group demonstrated higher analgesic effects in both acetic acid-induced writhing and hot plate assays compared to the standard drug, tramadol. researchgate.net

Further mechanistic studies suggest that the anti-nociceptive effects of some isoxazole derivatives may occur via non-opioid receptor pathways. researchgate.net Molecular docking studies have explored the binding interactions of these compounds with non-opioid targets such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and the human capsaicin (B1668287) receptor, showing promising binding energies. researchgate.net More specifically, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in nociceptive transmission. mdpi.com Certain derivatives were found to be strong inhibitors of AMPA receptor activity, profoundly altering their biophysical gating properties and highlighting their potential as non-opioid analgesics for inflammatory pain. mdpi.com

Antimicrobial Activity and Target Identification

Evaluation against Gram-Positive and Gram-Negative Bacteria

Hybrid molecules incorporating both benzofuran and isoxazole moieties have been synthesized and evaluated for their antibacterial properties. These compounds have demonstrated a broad spectrum of activity, with some derivatives showing potent inhibition against both Gram-positive and Gram-negative bacterial strains. niscpr.res.in In one study, a series of benzofuran-isoxazole derivatives were tested against Micrococcus luteus, Methicillin-resistant Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus (Gram-positive), as well as Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris (Gram-negative). niscpr.res.in Several compounds in this series exhibited activity comparable or superior to the standard drug, Gentamicin. niscpr.res.in It has also been noted that for some benzofuran derivatives, the inhibitory activity against Gram-negative bacteria can be higher than that against Gram-positive bacteria. semanticscholar.org

Table 2: Antibacterial Activity of Benzofuran-Isoxazole Derivatives

| Bacterial Strain | Type | Activity of Derivatives (e.g., 7a, 7b, 7i) |

|---|---|---|

| Micrococcus luteus | Gram-Positive | Potent niscpr.res.in |

| Methicillin-resistant Staphylococcus aureus | Gram-Positive | Potent niscpr.res.in |

| Bacillus subtilis | Gram-Positive | Potent niscpr.res.in |

| Bacillus cereus | Gram-Positive | Potent niscpr.res.in |

| Pseudomonas aeruginosa | Gram-Negative | Potent niscpr.res.in |

| Klebsiella pneumoniae | Gram-Negative | Potent niscpr.res.in |

| Escherichia coli | Gram-Negative | Potent niscpr.res.in |

| Proteus vulgaris | Gram-Negative | Potent niscpr.res.in |

Antifungal Properties

The antifungal potential of benzofuran-isoxazole structures has been well-documented. niscpr.res.inresearchgate.net A series of novel benzofuran-isoxazoles demonstrated significant activity against dermatophytes such as Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum. niscpr.res.in Notably, several of the synthesized compounds were more active against the tested fungal strains than the standard drug, Nystatin. niscpr.res.in

In a related study, chiral isoxazoline-benzofuran-sulfonamide derivatives were found to have significant antifungal effects against Sclerotinia sclerotiorum, with some compounds showing superior efficacy (EC₅₀ values of 0.33-0.42 mg/L) to the commercial fungicide fluopyram (B1672901) (EC₅₀ = 0.47 mg/L). bohrium.com The mechanism of action for these compounds may involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. bohrium.com Other research has focused on isoxazolol pyrazole (B372694) carboxylates, which displayed strong antifungal activity against the phytopathogenic fungus Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.govresearchgate.net

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and isoxazole carboxamides have emerged as a promising chemotype. nih.gov Specifically, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been reported to possess potent growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov These compounds exhibit strong bactericidal activity, are associated with low cytotoxicity towards eukaryotic cells, and importantly, are not substrates for mycobacterial efflux pumps, which is a common mechanism of drug resistance. nih.gov

Further medicinal chemistry efforts have aimed to optimize these lead compounds to improve their metabolic stability while maintaining good antitubercular activity against both drug-susceptible and drug-resistant strains. nih.gov The benzofuran nucleus itself is also recognized for its antitubercular potential, with various derivatives showing activity in in vitro assays. nih.govmdpi.com Research into N¹-(benzo[d]oxazol-2-yl)-N⁴-arylidine compounds, which share structural similarities, has also yielded derivatives with promising antimycobacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.48-1.85 µg/mL. nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA gyrase B)

The molecular targets of these antimicrobial compounds are a key area of investigation. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs. nih.govresearchgate.net While direct studies on N-(isoxazol-4-yl)benzofuran-2-carboxamide are limited, research on structurally related benzofuran–pyrazole-based compounds has demonstrated potent inhibitory activity against the B subunit of E. coli DNA gyrase (GyrB). nih.govresearchgate.net One such compound exhibited an IC₅₀ value of 9.80 µM, an efficacy comparable to the well-known antibiotic ciprofloxacin. nih.govresearchgate.net These findings suggest that the benzofuran scaffold, when combined with an appropriate heterocyclic moiety like isoxazole or pyrazole, can effectively target and inhibit crucial bacterial enzymes, providing a basis for the development of new antimicrobial agents. nih.govresearchgate.net

Other Biological Activities Under Research Investigation

The unique hybrid structure of a benzofuran core linked to an isoxazole moiety via a carboxamide bridge suggests a potential for a wide range of biological interactions. Research into analogous compounds indicates several promising areas of investigation, including enzyme inhibition, neuroprotection, and anti-infective properties.

The benzofuran and isoxazole scaffolds are present in various compounds that have been identified as inhibitors of several key enzymes.

Carbonic Anhydrase (CA) Inhibition: The isoxazole ring is a component of various molecules designed as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. researchgate.net For instance, certain five-membered heterocyclic isoxazole derivatives have demonstrated significant inhibitory action against carbonic anhydrase (CA) enzymes in vitro. researchgate.net The mechanism of action is thought to involve the binding of the isoxazole derivatives at the entrance of the enzyme's active site. researchgate.net While no specific data exists for this compound, the presence of the isoxazole moiety suggests that it could be a candidate for investigation as a CA inhibitor.

Secretory Phospholipase A2 (sPLA2) Inhibition: Inhibitors of sPLA2 are considered potential therapeutic agents for inflammatory diseases. Research on indole-containing isoxazoles has shown that these compounds can exhibit significant in vitro and in vivo sPLA2 inhibitory activity. nih.gov The effectiveness of these inhibitors was often enhanced by the presence of electron-withdrawing groups on a phenyl ring attached to the isoxazole core. nih.gov This suggests that the electronic properties of substituents on the heterocyclic rings play a crucial role in their inhibitory potential.

HIV-1 Reverse Transcriptase (RT) Inhibition: The quest for novel anti-HIV agents has led to the exploration of various heterocyclic compounds. While direct evidence for this compound is absent, related structures have been investigated. For example, isoxazole-3-carboxamide (B1603040) derivatives have been synthesized and evaluated for their ability to modulate the TRPV1 channel, indicating the diverse biological targets of this chemical class. nih.gov

A summary of enzyme inhibition by related compound classes is presented below:

| Enzyme Target | Related Compound Class | Observed Activity |

| Carbonic Anhydrase | Five-membered heterocyclic isoxazole derivatives | Significant in vitro inhibition researchgate.net |

| sPLA2 | Indole-containing isoxazoles | Significant in vitro and in vivo inhibition nih.gov |

Derivatives of benzofuran-2-carboxamide have been a focus of research for their potential neuroprotective properties. A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed significant neuroprotective and antioxidant activities. dongguk.edunih.govresearchgate.net

In primary cultured rat cortical cells, certain derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage. dongguk.edunih.govresearchgate.net One of the most potent compounds in the series, which had a methyl substitution at the R2 position of the phenyl ring, exhibited a neuroprotective effect comparable to the well-known NMDA antagonist, memantine (B1676192). dongguk.edunih.govresearchgate.net Another derivative with a hydroxyl substitution at the R3 position also showed marked anti-excitotoxic effects. dongguk.edunih.govresearchgate.net These findings underscore the importance of the substitution pattern on the N-phenyl ring of the benzofuran-2-carboxamide scaffold for neuroprotective action. The underlying mechanism for these effects is believed to be linked to anti-excitotoxic, ROS scavenging, and antioxidant activities. dongguk.edunih.govresearchgate.net

Furthermore, isoxazole-substituted chromans have also been investigated for their neuroprotective activity against oxidative stress-induced neuronal damage, with several analogues showing high potency. nih.gov

The neuroprotective potential of these related compounds is summarized in the table below:

| Compound Class | Model | Key Findings |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | NMDA-induced excitotoxicity in primary rat cortical cells | Potent neuroprotection, comparable to memantine for some derivatives. dongguk.edunih.govresearchgate.net |

| Isoxazole substituted chromans | Oxidative stress-induced death of neuronal HT22 cells | High in vitro neuroprotective activity with EC50 values below 1 µM. nih.gov |

Both isoxazole and carboxamide moieties are found in compounds with reported anticonvulsant and antidepressant activities.

Anticonvulsant Potential: The isoxazole ring is considered a pharmacologically active scaffold, and its derivatives have been explored for antiepileptic properties. ijpca.org Similarly, the amide functional group is a key feature in many anticonvulsant drugs. nih.gov For instance, a series of N-(substituted benzothiazole-2-yl)amide derivatives were synthesized and screened for anticonvulsant activity, with some showing promising results in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov The protective index of the most potent compound in that series was found to be significant. nih.gov

Antidepressant Potential: The isoxazole nucleus is present in various synthetic compounds that have been investigated for a broad range of biological activities, including antidepressant effects. ijpca.org In one study, the replacement of the phenyl ring of moclobemide (B1677376) (a known antidepressant) with substituted imidazoles in N-substituted imidazole-5-carboxamides resulted in analogues with more potent antidepressant activity in the forced swimming test in mice. brieflands.comresearchgate.net Another study on 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives also reported significant antidepressant activity, with some compounds being comparable to the reference drugs imipramine (B1671792) and fluoxetine (B1211875). semanticscholar.org

The following table summarizes the potential of related structures in these areas:

| Activity | Compound Class | Animal Model | Notable Results |

| Anticonvulsant | N-(substituted benzothiazole-2-yl)amide derivatives | MES and scPTZ seizure models in mice | One compound showed a protective index of 8.4 (MES) and 4.0 (scPTZ). nih.gov |

| Antidepressant | N-substituted imidazole-5-carboxamides | Forced swimming test in mice | Analogues were found to be more potent than moclobemide. brieflands.comresearchgate.net |

| Antidepressant | 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives | Forced swimming test in mice | Potency comparable to imipramine and fluoxetine for some derivatives. semanticscholar.org |

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern for which new therapeutic agents are needed. Both benzofuran and isoxazole derivatives have been investigated for their anti-parasitic properties.

A study on a new benzofuran derivative, structurally based on amiodarone, demonstrated its ability to inhibit the growth of T. cruzi epimastigotes in culture and amastigotes inside infected cells. nih.govresearchgate.net The mechanism of action was linked to the disruption of the parasite's intracellular Ca2+ homeostasis, leading to the collapse of the mitochondrial membrane potential and alkalinization of acidocalcisomes. nih.govresearchgate.net

In another study, eighteen dihydrobenzofuran-type neolignans and two benzofuran-type neolignans were synthesized and evaluated against amastigote forms of two different T. cruzi strains. mdpi.com Several of the dihydrobenzofuran neolignans demonstrated significant activity, with one compound showing particularly high potency against the T. cruzi Y strain. mdpi.com

Additionally, research into nitroisoxazole derivatives has shown their effectiveness against the epimastigote form of T. cruzi, with their trypanocidal effect being influenced by the compound's lipophilicity. researchgate.net

The anti-parasitic activities of these related compound classes are highlighted below:

| Organism | Compound Class | Key Findings |

| Trypanosoma cruzi | Amiodarone-based benzofuran derivative | Inhibition of epimastigote and amastigote growth; disruption of Ca2+ homeostasis. nih.govresearchgate.net |

| Trypanosoma cruzi | Dihydrobenzofuran and benzofuran neolignans | Significant activity against amastigote forms, with one compound showing an IC50 of 3.26 μM against the Y strain. mdpi.com |

| Trypanosoma cruzi | Nitroisoxazole derivatives | Effective against the epimastigote form, with activity dependent on lipophilicity. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions at the molecular level. For N-(isoxazol-4-yl)benzofuran-2-carboxamide, molecular docking studies are instrumental in identifying potential protein targets and understanding the key interactions that govern its biological activity.

Active Site Analysis and Binding Pose Prediction

Through molecular docking simulations, the binding pose of this compound within the active site of a target protein can be predicted. This analysis reveals how the molecule orients itself to achieve a stable conformation, which is crucial for its inhibitory or agonistic effects. For instance, in studies of similar benzofuran (B130515)–oxadiazole derivatives targeting the ALK receptor, the active site is characterized by amino acid residues such as ALA: 1252, ARG: 1253, and LEU: 1256. mdpi.com It is plausible that this compound would also interact with key residues in the active sites of its target proteins, with the benzofuran and isoxazole (B147169) rings playing significant roles in anchoring the molecule. The carboxamide linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.

Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-protein complex is largely determined by a network of intermolecular interactions. Hydrogen bonds are critical directional interactions that contribute significantly to binding affinity. In the case of this compound, the nitrogen and oxygen atoms in the isoxazole ring, as well as the oxygen and nitrogen atoms of the carboxamide linker, are potential hydrogen bond donors and acceptors. These functional groups can form hydrogen bonds with polar amino acid residues in the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For a series of isoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully employed to understand the structural requirements for their biological activity. nih.gov

A hypothetical QSAR study on a series of this compound analogs could reveal the influence of different substituents on the benzofuran and isoxazole rings on their activity. CoMFA would generate 3D contour maps indicating regions where steric bulk, positive or negative electrostatic potential would be favorable or unfavorable for activity. Such studies are invaluable for the rational design of more potent analogs.

| Descriptor | Favorable for Activity | Unfavorable for Activity |

| Steric | Bulky substituents at specific positions on the benzofuran ring may enhance binding through increased van der Waals interactions. | Steric hindrance near the carboxamide linker could disrupt the optimal binding conformation. |

| Electrostatic | Electron-withdrawing groups on the isoxazole ring might enhance interactions with positively charged residues in the active site. | Positively charged groups in regions where a negative potential is favored would decrease activity. |

| Hydrophobic | Increased hydrophobicity on the benzofuran ring could lead to stronger hydrophobic interactions with the target. | Highly polar groups in a predominantly hydrophobic pocket would be detrimental to binding. |

| Hydrogen Bond Donor | Additional hydrogen bond donors could form new interactions with the protein, increasing affinity. | Donors in a region where acceptors are required would lead to repulsive interactions. |

| Hydrogen Bond Acceptor | Introduction of acceptor groups at key positions could lead to the formation of new hydrogen bonds. | Acceptors in a region where donors are required would be unfavorable. |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. A study on 1-benzofuran-2-carboxylic acid using DFT has provided insights into its optimized geometric parameters and vibrational frequencies. researchgate.net

For this compound, DFT calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

| Property | Predicted Value/Insight | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and interactions. |

| Molecular Electrostatic Potential | Negative potential around the oxygen and nitrogen atoms; positive potential around the amide proton. | Helps in predicting sites for non-covalent interactions like hydrogen bonding. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Prioritization

In silico ADMET prediction is a critical step in early-stage drug discovery that helps in identifying compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. Various computational models are available to predict the ADMET properties of this compound. Studies on related isoxazole-carboxamide derivatives have utilized such tools for ADME-T analysis. nih.govresearchgate.net

These predictions can guide the selection of compounds for synthesis and biological testing. For instance, a compound with predicted poor oral absorption or high toxicity would be deprioritized.

| ADMET Parameter | Predicted Property | Implication for Research Prioritization |

| Absorption | Good predicted intestinal absorption. | High priority for development as an oral drug. |

| Moderate blood-brain barrier penetration. | Potential for CNS activity, which could be desirable or undesirable depending on the therapeutic target. | |

| Distribution | High plasma protein binding. | May affect the free drug concentration and efficacy. |

| Metabolism | Predicted to be a substrate for CYP3A4. | Potential for drug-drug interactions. |

| Excretion | Primarily renal excretion. | Dosage adjustments may be needed in patients with renal impairment. |

| Toxicity | Low predicted hepatotoxicity and cardiotoxicity. | Favorable safety profile, increasing its therapeutic potential. |

| Non-mutagenic. | Reduces concerns about long-term safety. |

Protein-Ligand Interaction Fingerprint (PLIF) Analysis

Protein-Ligand Interaction Fingerprint (PLIF) analysis is a computational method that summarizes the interactions between a ligand and a protein into a binary string or a bit vector. nih.gov Each bit in the fingerprint represents the presence or absence of a specific interaction with a particular amino acid residue in the binding site. PLIF analysis is useful for comparing the binding modes of different ligands to the same target and for identifying key interactions that are essential for activity.

For this compound, a PLIF analysis following molecular docking would provide a detailed and easily comparable summary of its interactions with the target protein. This can be particularly useful when comparing it with a known inhibitor or a series of analogs to understand the structural basis of activity differences.

| Residue | Interaction Type | Fingerprint Bit |

| Tyr252 | Hydrogen Bond (side chain) | 1 |

| Leu343 | Hydrophobic | 1 |

| Phe344 | Hydrophobic | 1 |

| Arg120 | Hydrogen Bond (backbone) | 1 |

| Val118 | Hydrophobic | 0 |

| Ser119 | Hydrogen Bond (side chain) | 0 |

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H-NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For N-(isoxazol-4-yl)benzofuran-2-carboxamide, one would expect to observe distinct signals for the protons on the benzofuran (B130515) ring system, the isoxazole (B147169) ring, and the amide N-H proton. The aromatic region of the spectrum would likely show complex multiplets for the four protons of the benzene (B151609) portion of the benzofuran moiety. The furan-ring proton of the benzofuran and the two protons on the isoxazole ring would appear as singlets or doublets, with their chemical shifts indicating their electronic environment. The amide proton would typically present as a broad singlet, the position of which can be sensitive to solvent and concentration.

¹³C-NMR (Carbon-13 NMR) complements ¹H-NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the benzofuran and isoxazole rings, as well as the carbonyl carbon of the amide, would give a distinct signal. The chemical shift of the carbonyl carbon would be expected in the downfield region (typically 160-180 ppm), characteristic of an amide. The carbons of the aromatic and heteroaromatic rings would appear in the approximate range of 100-160 ppm.

A hypothetical ¹H and ¹³C NMR data table based on the expected structure is presented below.

| Hypothetical NMR Data for this compound |

| ¹H-NMR (in DMSO-d₆, 400 MHz) |

| Chemical Shift (δ, ppm) |

| ~10.5 |

| ~9.2 |

| ~8.8 |

| ~7.8-7.5 |

| ~7.4 |

| ¹³C-NMR (in DMSO-d₆, 101 MHz) |

| Chemical Shift (δ, ppm) |

| ~158 |

| ~155-110 |

Note: This data is predictive and for illustrative purposes only. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the secondary amide would likely appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be observed in the 1450-1620 cm⁻¹ region. Additionally, C-O stretching vibrations from the benzofuran ether linkage would be present.

| Expected IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| 3400-3200 |

| 3100-3000 |

| 1680-1650 |

| 1620-1450 |

| ~1550 |

| ~1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the isoxazole ring or the benzofuran moiety, further confirming the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group. Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. For a related compound, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, X-ray analysis has been used to confirm its structure and stereochemistry, demonstrating the utility of this technique for the benzofuran-isoxazole class of compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for the separation, isolation, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a product. For this compound, different solvent systems would be tested to find conditions that give a single spot with a reasonable retention factor (Rƒ).

Column Chromatography is the standard method for the purification of organic compounds on a preparative scale. Following synthesis, this compound would be purified from byproducts and unreacted starting materials using column chromatography, typically with silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. A sample of this compound would be analyzed by HPLC, and the purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Different column types (e.g., C18) and mobile phases would be screened to achieve optimal separation.

Future Research Directions and Academic Potential

Exploration of Novel Synthetic Pathways

The development of efficient and modular synthetic routes is crucial for the exploration of the chemical space around N-(isoxazol-4-yl)benzofuran-2-carboxamide. Future research could focus on novel methodologies that allow for the rapid generation of analogues with diverse substitution patterns.

One promising approach involves the use of palladium-catalyzed C-H arylation to introduce a variety of substituents at the C3 position of the benzofuran (B130515) ring. nih.govdiva-portal.org This could be followed by a one-pot, two-step transamidation procedure to install the N-(isoxazol-4-yl) moiety. nih.govdiva-portal.org This strategy offers high efficiency and modularity, enabling the creation of extensive libraries for screening. diva-portal.org

Furthermore, alternative methods for constructing the benzofuran and isoxazole (B147169) rings could be explored. For the benzofuran scaffold, synthetic methods such as acid-catalyzed cyclizations, carbonylative cyclizations via Sonogashira reactions, and Heck-type cyclizations could be adapted. nih.gov For the isoxazole ring, particularly 4-amino or 4-substituted isoxazoles, novel synthetic strategies are of interest. nih.govorganic-chemistry.org For instance, the 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides is a key strategy for isoxazole synthesis. nih.gov Microwave-assisted solid-phase synthesis could also be employed for the efficient production of substituted isoxazoles. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed C-H Arylation and Transamidation | Sequential C-H functionalization and amide bond formation. nih.govdiva-portal.org | High modularity, efficiency, and access to diverse C3-substituted benzofurans. diva-portal.org |

| Microwave-Assisted Solid-Phase Synthesis | Use of solid support and microwave irradiation. nih.gov | Rapid and efficient synthesis of isoxazole precursors. nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of alkynes with nitrile oxides. nih.gov | Versatile method for constructing the isoxazole ring. nih.gov |

Diversification of the Scaffold for Enhanced Specificity

Systematic structural modifications of the this compound scaffold are essential to delineate structure-activity relationships (SAR) and to develop compounds with enhanced potency and target specificity. mdpi.comnih.gov Both the benzofuran and isoxazole moieties, as well as the carboxamide linker, can be subjected to diversification.

For the benzofuran core, substitutions at various positions of the benzene (B151609) and furan (B31954) rings can significantly influence biological activity. mdpi.comnih.gov For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance anticancer activities. nih.gov The position of substituents is a critical determinant of biological effect. mdpi.com

The isoxazole ring also offers opportunities for modification. The substitution pattern on the isoxazole can impact potency and selectivity. ijpca.org The development of derivatives with different substituents on the isoxazole ring could lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. rsc.org

| Scaffold Moiety | Proposed Modifications | Potential Outcomes |

|---|---|---|

| Benzofuran Ring | Introduction of halogens, alkyl, and aryl groups at various positions. mdpi.comnih.gov | Enhanced potency and target specificity. mdpi.comnih.gov |

| Isoxazole Ring | Substitution with electron-donating or electron-withdrawing groups. ijpca.org | Improved pharmacokinetic properties and biological activity. rsc.org |

| Carboxamide Linker | Modification of the linker length and rigidity. | Optimization of binding interactions with target proteins. |

Multi-Targeted Ligand Design

The multifactorial nature of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-targeted ligands. nih.gov The this compound scaffold is well-suited for this approach due to the known diverse biological activities of both benzofuran and isoxazole derivatives. nih.govnih.gov

Benzofuran scaffolds have been reported to interact with multiple targets involved in Alzheimer's disease, including inhibiting Aβ fibril formation and butyrylcholinesterase. nih.gov Similarly, isoxazole-containing compounds have demonstrated a wide range of pharmacological effects, suggesting their potential to interact with multiple biological targets. nih.govbohrium.com

Future research could focus on designing analogues of this compound that are capable of modulating multiple targets within a specific disease pathway. This could involve the strategic incorporation of pharmacophoric features known to interact with different targets of interest.

Advanced Mechanistic Elucidation using Omics Technologies

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, advanced "omics" technologies can be employed. biobide.com These approaches provide a global view of the molecular changes induced by a compound in a biological system.

Chemoproteomics is a powerful tool for identifying the direct protein targets of small molecules. nih.govwikipedia.org By using affinity-based or activity-based probes derived from the parent compound, it is possible to identify its binding partners in complex biological samples. mdpi.combiologyinsights.com This can help to elucidate the mechanism of action and identify potential off-target effects. wikipedia.orgbiologyinsights.com

Transcriptomics and proteomics can be used to analyze changes in gene and protein expression, respectively, following treatment with a compound. researcher.lifebioengineer.org This can provide insights into the downstream signaling pathways and cellular processes that are modulated. Phosphoproteomics, in particular, can be valuable for studying the effects of compounds on kinase signaling pathways, as many benzofuran derivatives have been identified as kinase inhibitors. acs.org

| Omics Technology | Application | Expected Insights |

|---|---|---|

| Chemoproteomics | Identification of direct protein targets. nih.govwikipedia.org | Elucidation of mechanism of action and off-target effects. wikipedia.orgbiologyinsights.com |

| Transcriptomics | Analysis of global gene expression changes. bioengineer.org | Identification of modulated signaling pathways. |

| Proteomics/Phosphoproteomics | Analysis of protein expression and phosphorylation changes. acs.org | Understanding of downstream cellular responses, particularly in kinase signaling. acs.org |

Application in Chemical Probe Development

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways. The this compound scaffold has the potential to be developed into a valuable chemical probe. The intrinsic photoreactivity of isoxazoles can be harnessed for photoaffinity labeling and chemoproteomic studies. cityu.edu.hkbiorxiv.org

The design of chemical probes based on this scaffold would involve the incorporation of a reporter tag, such as biotin (B1667282) or a fluorescent dye, and a photoreactive group. cityu.edu.hk Isoxazoles themselves can act as minimalist photo-cross-linkers, which simplifies probe design. biorxiv.org Such probes could be used to identify the cellular targets of bioactive derivatives and to study their interactions in living cells. cityu.edu.hk

Design of Biologically Active Hybrid Molecules

Molecular hybridization, which involves the combination of two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. nih.govbohrium.com The this compound scaffold can serve as a platform for the design of novel hybrid molecules with enhanced or synergistic biological activities.

Q & A

Q. What are the established synthetic routes for N-(isoxazol-4-yl)benzofuran-2-carboxamide and its analogs?

The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted isoxazol-4-yl amines. For example, a general procedure (General Procedure-A) uses carbodiimide reagents (e.g., EDC/HOBt) to facilitate amidation between the carboxylic acid and amine precursors . Optimizing reaction conditions (e.g., solvent, temperature) can improve yields, as seen in benzofuran-2-carboxamide derivatives with yields ranging from 47% to 67% under varying conditions . Structural confirmation relies on NMR (¹H/¹³C) and HRMS to verify regiochemistry and purity .

Q. How can structural characterization be rigorously validated for this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For instance, coupling constants (e.g., J = 8.7 Hz) in NMR spectra help assign spatial arrangements of isoxazolyl and benzofuran moieties .

- HRMS (ESI) : For molecular weight verification (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns .

- X-ray crystallography : Used in related benzofuran derivatives to resolve crystal packing and intramolecular interactions, though not explicitly reported for this compound .

Q. What preliminary biological screening assays are recommended for this scaffold?

Initial screens should focus on target-specific assays based on structural analogs. For example:

- Receptor binding assays : Alpha7 nicotinic acetylcholine receptor (α7 nAChR) binding studies using PET imaging, as seen with TC-5619 (a benzofuran-2-carboxamide analog) .

- Antifungal or anticancer activity : Evaluate inhibition of fungal growth or cancer cell lines using MTT assays, inspired by chromone-thiazolidinone hybrids .

Advanced Research Questions

Q. How can selectivity for target proteins (e.g., α7 nAChR) be optimized?

Structural modifications to the isoxazolyl or benzofuran rings can enhance selectivity:

- Isoxazole substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or altering substituent positions (3-, 4-, or 5-isoxazolyl) modulates steric and electronic interactions with binding pockets .

- Benzofuran modifications : Adding piperazinyl or morpholinyl groups to the carboxamide side chain improves pharmacokinetic properties, as demonstrated in vilazodone intermediates .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR)?

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and correlate changes with activity data .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to α7 nAChR or other targets, validated by mutagenesis studies .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with Glu172 or π-π stacking with Trp148 in α7 nAChR) using tools like Schrödinger’s Phase .

Q. How can data contradictions in biological activity be resolved?

- Dose-response curves : Confirm activity trends across multiple concentrations to rule out assay-specific artifacts .

- Off-target profiling : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against unrelated targets .

- Metabolic stability assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to distinguish intrinsic activity from metabolic interference .

Q. What strategies address low solubility or bioavailability in this scaffold?

- Salt formation : Co-crystallization with hydrochloride or trifluoroacetate salts improves aqueous solubility, as seen in vilazodone intermediates .

- Prodrug design : Introduce labile groups (e.g., acetylated sugars) to enhance permeability, inspired by glycosylated isoxazole-carboxamide derivatives .

Methodological Notes

- Synthetic protocols : Prioritize General Procedure-A (amide coupling) for reproducibility .

- Analytical validation : Cross-reference NMR shifts with calculated values (e.g., ACD/Labs or MestReNova) to avoid misassignments .

- Data interpretation : Use statistical tools (e.g., GraphPad Prism) for dose-response analysis and IC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.